molecular formula C19H21N5O3S B2702165 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 1251542-96-7

4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2702165
CAS No.: 1251542-96-7
M. Wt: 399.47
InChI Key: RKZFUNVUVZUCFP-UHFFFAOYSA-N
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Description

4-(4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound designed for pharmaceutical and biological research. This molecule features a 1,3,4-thiadiazole heterocycle, a scaffold widely recognized in medicinal chemistry for its broad-spectrum biological potential . The compound integrates this moiety with a dihydropyrimidinone (pyrimidin-1(6H)-one) core, a structure prevalent in numerous compounds with documented pharmacological activity . The core research value of this compound lies in its structural framework, which is characteristic of molecules investigated for their anticancer properties . Heterocyclic compounds containing both 1,3,4-thiadiazole and pyrimidinone rings have demonstrated significant cytotoxic activities against various human cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A-549), and human hepatocellular carcinoma (HepG-2) . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows derivatives to potentially interfere with critical cellular processes like DNA replication and cell division, hallmarks of anticancer activity . Furthermore, such hybrid structures are also explored for their antimicrobial and antioxidant potential, making them versatile candidates in early-stage drug discovery . Applications: This product is intended for research purposes only. Potential applications include in vitro cytotoxicity screening, mechanism of action studies, and as a building block in the synthesis of novel chemical libraries for high-throughput screening against various biological targets. Notice: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-3-27-15-8-6-14(7-9-15)16-11-18(26)24(12-20-16)10-4-5-17(25)21-19-23-22-13(2)28-19/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZFUNVUVZUCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including antimicrobial, anticancer, and other pharmacological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C25H23N3O5
  • Molecular Weight : 445.475 g/mol
  • CAS Number : 1251578-83-2

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific compound under consideration has not been extensively tested in isolation; however, its structural components suggest a potential for similar activity.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
Thiadiazole DerivativeE. coli16–31.25 μg/mL
Thiadiazole DerivativeS. aureusModerate activity

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives have also been reported to possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in the inflammatory process .

Case Studies and Research Findings

  • Thiadiazole Derivatives Study : A study evaluated several thiadiazole derivatives for their antimicrobial and anticancer activities. Compounds with specific substitutions showed enhanced activity against both bacterial strains and cancer cells .
  • Pyrimidine-Based Compounds : Research on pyrimidine derivatives has demonstrated their ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
  • Structure-Activity Relationship (SAR) : The biological activity of compounds like this one can often be predicted based on their structure. For example, the presence of electron-withdrawing groups tends to enhance biological activity by stabilizing reactive intermediates during metabolic processes .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Several studies have focused on the anticancer properties of compounds similar to 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. For instance:

  • Cytotoxicity Evaluation : In vitro studies have demonstrated that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. The MTT assay has been widely used to quantify cell viability post-treatment, revealing that modifications in the structure can enhance anticancer activity .

Anti-inflammatory Potential

Molecular docking studies suggest that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

Compounds containing thiadiazole and pyrimidine structures have been evaluated for their antimicrobial activities. Preliminary screening against various bacterial strains has shown promising results, indicating that this compound could be effective against certain pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.
  • Mass Spectrometry (MS) : Employed to determine the molecular weight and confirm the purity of the synthesized compound.

Case Studies

  • Anticancer Evaluation : A study assessed various derivatives of pyrimidine compounds for their anticancer effects on human breast cancer cells. Results indicated that certain modifications led to improved efficacy compared to standard chemotherapeutics .
  • Anti-inflammatory Studies : A series of compounds similar to the target molecule were tested for their ability to inhibit 5-lipoxygenase activity in vitro, showing significant promise as anti-inflammatory agents .
  • Antimicrobial Screening : Thiadiazole-pyrimidine derivatives were tested against Candida albicans and several gram-positive bacteria, demonstrating notable inhibition zones in disk diffusion assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct references to the target compound. However, structural analogs with overlapping motifs can be inferred:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Functional Groups/Modifications Reported Activity (from Evidence)
Target Compound Pyrimidinone + 1,3,4-thiadiazole 4-Ethoxyphenyl, butanamide linker No data in provided sources
Zygocaperoside Triterpenoid saponin Glycoside side chain Cytotoxic (Z. fabago-derived)
Isorhamnetin-3-O glycoside Flavonoid glycoside Methoxy groups, sugar moiety Antioxidant, anti-inflammatory
(R/S)-N-[(substituted hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Hexanamide + tetrahydropyrimidinone Dimethylphenoxy, diphenyl groups No activity data in evidence

Key Observations:

Structural Divergence: The target compound’s pyrimidinone-thiadiazole hybrid differs from triterpenoids (e.g., Zygocaperoside) and flavonoid glycosides (e.g., Isorhamnetin-3-O glycoside) in both scaffold and functional groups .

Synthetic Complexity : Butanamide-linked analogs in (compounds m, n, o) share similar synthetic challenges (e.g., stereochemical control) but lack explicit pharmacological data .

Research Findings and Data Gaps

Critical Analysis:

  • Absence of Direct Data: None of the provided sources address the target compound’s synthesis, bioactivity, or mechanism.
  • Indirect Analog Limitations : Structural analogs in lack pharmacological context, precluding meaningful comparison.
  • Recommendations : Consult specialized medicinal chemistry databases (e.g., PubChem, ChEMBL) or patents for compound-specific data.

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